sodium globostellatate B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

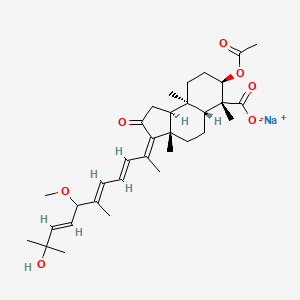

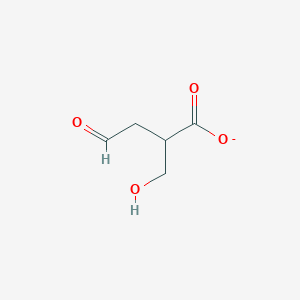

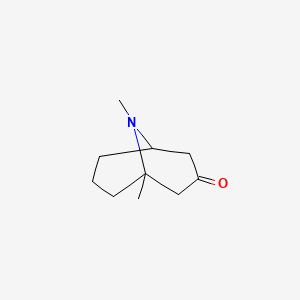

Sodium globostellatate B is an organic sodium salt that is the monosodium salt of globostellatic acid B. Isolated from the marine sponge Stelletta globostellata, it exhibits cytotoxicity against P-388 murine leukemia cells. It has a role as a metabolite and an antineoplastic agent. It contains a globostellatate B(1-).

Scientific Research Applications

Boron Neutron Capture Therapy (BNCT) for Brain Tumors

Sodium borocaptate (Na2B12H11SH or BSH) is clinically used in BNCT for primary brain tumors. Research shows that intracarotid injection of BSH, with or without blood-brain barrier disruption, significantly increases tumor uptake of BSH, enhancing the survival of glioma-bearing rats following BNCT. This suggests that BBB disruption may enhance the delivery of boron compounds to brain tumors, providing a potential method for improving BNCT efficacy (Yang et al., 1997).

Sodium-Ion Batteries Research

Sodium batteries, including sodium/sulfur and sodium/NiCl2, have been explored for high-energy applications like load leveling and electrical vehicles. The discovery of high Na+ ion conductivity in β-Al2O3 led to the development of these batteries. Research in sodium-ion batteries is growing due to their potential in renewable energy applications, emphasizing the importance of sodium compounds in energy storage solutions (Delmas, 2018).

Sodium MRI in Biomedical Applications

Sodium magnetic resonance imaging (MRI) provides biochemical information on tissue viability, cell integrity, and function. This technique has been applied in vivo in various human tissues, including the brain for stroke or tumor detection, breast cancer, articular cartilage, muscle, and kidney. Sodium MRI can offer valuable information not available through standard proton MRI, although it faces challenges due to low detectable sodium signals and hardware limitations (Madelin & Regatte, 2013).

Enhancement of Sodium Borocaptate Uptake in Cancer Therapy

Studies have explored the enhancement of sodium borocaptate uptake by tumor cells. Modulation of glutathione levels in cells increased BSH uptake and consequently the cytocidal effect of neutron irradiation in BNCT. This suggests that controlling cellular glutathione levels could be a strategy to enhance BNCT efficacy (Yoshida et al., 2004).

properties

Product Name |

sodium globostellatate B |

|---|---|

Molecular Formula |

C33H47NaO7 |

Molecular Weight |

578.7 g/mol |

IUPAC Name |

sodium;(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(3E,5E,8E)-10-hydroxy-7-methoxy-6,10-dimethylundeca-3,5,8-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate |

InChI |

InChI=1S/C33H48O7.Na/c1-20(24(39-9)13-16-30(4,5)38)11-10-12-21(2)28-23(35)19-26-31(6)18-15-27(40-22(3)34)33(8,29(36)37)25(31)14-17-32(26,28)7;/h10-13,16,24-27,38H,14-15,17-19H2,1-9H3,(H,36,37);/q;+1/p-1/b12-10+,16-13+,20-11+,28-21+;/t24?,25-,26+,27-,31+,32+,33-;/m1./s1 |

InChI Key |

BHUMXQLANUZBGM-CKDMDEKCSA-M |

Isomeric SMILES |

C/C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])OC(=O)C)C)C)/C=C/C=C(\C)/C(/C=C/C(C)(C)O)OC.[Na+] |

Canonical SMILES |

CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])OC(=O)C)C)C)C=CC=C(C)C(C=CC(C)(C)O)OC.[Na+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z,5Z,11Z,13E)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1259944.png)

![(1S,2S,5S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1259950.png)

![7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-4,6,9,10-tetrahydroxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259952.png)

![(8R,9S,10S,13S,14S)-16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259954.png)